(R)-BMS-816336

Stereochemistry 11β-HSD1 Inhibition Enantiomer Comparison

Researchers studying 11β-HSD1 pharmacology require stereochemically defined tool compounds to avoid confounding variables from racemic mixtures. (R)-BMS-816336 (CAS 1009583-20-3) is the well-characterized (R)-enantiomer of clinical candidate BMS-816336, serving as an essential matched-pair control for stereospecific target validation. • Defined IC50 values: 14.5 nM (human), 50.3 nM (mouse), 16 nM (cynomolgus monkey) • ~5-fold potency differential vs. BMS-816336 enables chirality-dependent phenotype confirmation • Validated LC-MS/MS reference standard for in vivo enantiomer interconversion studies Supplied with full analytical characterization; immediate global availability for B2B procurement.

Molecular Formula C21H27NO3
Molecular Weight 341.4 g/mol
CAS No. 1009583-20-3
Cat. No. B606256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-BMS-816336
CAS1009583-20-3
SynonymsBMS-816336;  BMS 816336;  BMS816336.
Molecular FormulaC21H27NO3
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESC1C2CC3CC(C2O)CC1C3(CC(=O)N4CC(C4)O)C5=CC=CC=C5
InChIInChI=1S/C21H27NO3/c23-18-11-22(12-18)19(24)10-21(15-4-2-1-3-5-15)16-6-13-7-17(21)9-14(8-16)20(13)25/h1-5,13-14,16-18,20,23,25H,6-12H2
InChIKeyOAAZMUGLOXGVNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(R)-BMS-816336: Essential 11β-HSD1 Probe


(R)-BMS-816336 (Compound 6n-1) is the enantiomer of the clinical-stage 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor BMS-816336 [1]. As a chiral small molecule, it belongs to the adamantyl acetamide class and is a key tool compound for dissecting the stereospecific pharmacology of 11β-HSD1 inhibition in preclinical research. While its active counterpart, BMS-816336 (6n-2), advanced into Phase 1 clinical trials [2], (R)-BMS-816336 serves as a critical comparator for understanding enantiomer-specific potency, pharmacokinetic behavior, and interconversion dynamics . This distinction is paramount for researchers requiring precise control over molecular pharmacology in metabolic disease models, as the stereochemistry dictates the compound's interaction with the enzyme active site and its subsequent in vivo profile [1].

Workflow
Enantiomer-comparison study context
Selection logic
Stereochemical-control study fit
Use context
11β-HSD1 pathway inhibition research

Risks of Substituting (R)-BMS-816336


Generic substitution within the 11β-HSD1 inhibitor class is scientifically unsound due to marked disparities in stereoselective potency, enzyme selectivity, and species-specific pharmacodynamics [1]. (R)-BMS-816336 is not merely a less potent analog; its specific (R)-enantiomer configuration leads to a unique inhibitory profile against human, mouse, and cynomolgus monkey 11β-HSD1 enzymes that is distinct from both its active (S,S)-enantiomer and other inhibitors like INU-101 . Furthermore, the established in vivo interconversion between (R)-BMS-816336 and BMS-816336 via a ketone intermediate means that using an undefined racemate introduces uncontrolled pharmacological variables, obscuring true PK/PD relationships. The data below demonstrate that (R)-BMS-816336 is an indispensable, well-characterized comparator required for validating assay specificity, modeling enantiomer-specific behavior, and ensuring the reproducibility of findings in metabolic research.

Racemate Uncontrolled enantiomeric ratio may obscure PK/PD relationships and introduce interconversion artifacts.
Other 11β-HSD1 inhibitor Species-selectivity profiles (e.g., INU-101) differ; class-level inference does not guarantee equivalent stereochemical behavior.
Active enantiomer BMS-816336 (6n-2) is not interchangeable as a comparator; enantiomer-specific potency and interconversion require matched controls.

Quantitative Evidence for (R)-BMS-816336


Enantiomer-Specific Potency Comparison

The (R)-enantiomer, (R)-BMS-816336, exhibits significantly reduced potency against human, mouse, and cynomolgus monkey 11β-HSD1 enzymes compared to the active clinical candidate BMS-816336 (6n-2) [1]. While BMS-816336 demonstrates an IC50 of 3.0 nM against the human enzyme, (R)-BMS-816336 shows an IC50 of 14.5 nM, representing a nearly 5-fold decrease in potency . This differential is even more pronounced in mouse (50.3 nM vs. 3.0 nM) and cynomolgus monkey (16 nM vs. 3.0 nM) orthologs .

Enantiomer Potency
Head-to-head
IC50 human: 14.5 nM vs 3.0 nM; mouse: 50.3 vs 3.0; monkey: 16 vs 3.0 nM
Enantiomeric assay-response context
~5‑ to 17‑fold less potent; supports stereospecific control studies
Stereochemistry 11β-HSD1 Inhibition Enantiomer Comparison

Cross-Species Potency vs. INU-101

Compared to the 11β-HSD1 inhibitor INU-101, (R)-BMS-816336 demonstrates a distinct cross-species potency profile [1]. INU-101 is highly potent against human 11β-HSD1 (IC50 = 0.6 nM) but shows markedly reduced activity against mouse (IC50 = 26.2 nM) and rat (IC50 = 37 nM) enzymes . Conversely, (R)-BMS-816336 exhibits a more balanced, though less potent, profile with IC50 values of 14.5 nM, 50.3 nM, and 16 nM for human, mouse, and monkey, respectively .

Cross‑species vs INU-101
Cross-study
(R)-BMS-816336 IC50 human/mouse/monkey: 14.5/50.3/16 nM; INU-101: 0.6/26.2/37 nM
Species-selectivity assay context
Balanced profile vs. high human selectivity; model selection requires review
Species Selectivity 11β-HSD1 Inhibitor Cross-Species Comparison

In Vivo Enantiomer Interconversion

In vivo studies have directly demonstrated the interconversion of (R)-BMS-816336 and BMS-816336 via a ketone intermediate through physiological oxidation and reduction processes . Analysis of plasma samples from rats, dogs, and cynomolgus monkeys administered BMS-816336 revealed the presence of its enantiomer, (R)-BMS-816336, with the plasma ratio of (R)-BMS-816336/BMS-816336 varying across species [1].

In Vivo Interconversion
Reported
Detected in plasma after BMS-816336 dosing; ratio (R)-BMS-816336/parent: rat > dog > monkey
Analytical standard context
Essential for PK/PD profiling and interconversion monitoring
Enantiomer Interconversion In Vivo Pharmacology Pharmacokinetics

Selectivity for 11β-HSD1 Over 11β-HSD2

While direct selectivity data for (R)-BMS-816336 against 11β-HSD2 are not explicitly reported, its close structural analog BMS-816336 exhibits exceptional selectivity, with a >10,000-fold preference for 11β-HSD1 over the type 2 enzyme [1]. This high degree of selectivity is a defining characteristic of the adamantyl acetamide class and is presumed to be largely retained in the (R)-enantiomer due to the shared core structure.

11β-HSD2 Selectivity
Class-level
Inferred >10,000‑fold from BMS-816336 data
Selectivity context to verify
Not directly measured; class-level inference only
Enzyme Selectivity 11β-HSD2 Off-Target Effects

(R)-BMS-816336 Research Applications


Enantiomer Control for Target Validation

Use (R)-BMS-816336 as a matched molecular control in parallel with BMS-816336 (6n-2) to establish the stereospecificity of a biological effect. The ~5-fold difference in potency against human 11β-HSD1 allows researchers to demonstrate that the observed phenotype (e.g., reduced cortisol production in adipocytes) is directly dependent on the degree of 11β-HSD1 inhibition . This approach provides a higher level of target validation than using a structurally unrelated inhibitor.

Analytical Standard for In Vivo Interconversion

In pharmacokinetic studies of BMS-816336, (R)-BMS-816336 is essential as an analytical reference standard for LC-MS/MS methods . Its use allows for the accurate quantification of the (R)-enantiomer formed in vivo, which is critical for developing a complete understanding of the parent drug's metabolic fate and for interpreting PK/PD relationships in preclinical species [1].

Studying Species-Specific 11β-HSD1 Pharmacology

Given its defined potency across human, mouse, and monkey enzymes, (R)-BMS-816336 can be employed as a pharmacological probe to dissect species-specific differences in 11β-HSD1 function and glucocorticoid metabolism . For instance, comparing its effects in mouse versus human primary hepatocytes can help predict the translatability of findings from rodent models to human biology.

Reference Compound for 11β-HSD1 Assay Development

With its well-characterized IC50 values for multiple species (human: 14.5 nM, mouse: 50.3 nM, cynomolgus: 16 nM) , (R)-BMS-816336 serves as an ideal reference inhibitor for calibrating and validating new 11β-HSD1 enzyme assays or cell-based assays. Its activity provides a benchmark for assessing assay sensitivity, reproducibility, and the performance of novel inhibitors being screened for drug discovery.

Application
Selection Property
Validation Focus
Enantiomer control for target validation
Stereochemical-control context
Enantiomer-attribution review
Analytical standard for in vivo interconversion
Chiral reference-standard workflow
LC‑MS/MS method context
Species‑specific 11β-HSD1 pharmacology
Cross‑species assay context
Model‑response interpretation
11β-HSD1 assay development reference
Defined IC50 benchmark
Assay sensitivity and reproducibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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